6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Description

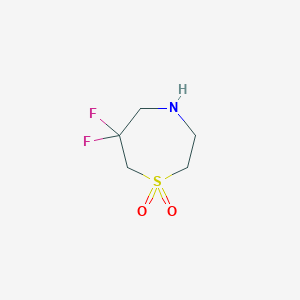

6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a fluorinated heterocyclic compound featuring a seven-membered thiazepane ring with two fluorine atoms at the 6-position and a sulfone group (1,1-dioxide). However, detailed physicochemical or biological data for this compound are scarce in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

6,6-difluoro-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2S/c6-5(7)3-8-1-2-11(9,10)4-5/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOOCOHMFIDTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide typically involves the fluorination of a thiazepane precursor. One common method includes the reaction of a thiazepane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane 1,1-dioxide can undergo several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove the sulfone group, converting it to a thioether.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in the formation of various functionalized thiazepane derivatives .

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane 1,1-dioxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfone group also plays a crucial role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Thiazepane 1,1-dioxide hydrochloride (1:1)

- Structure: A non-fluorinated analog with a hydrochloride salt.

- Molecular Formula: C₅H₁₂ClNO₂S .

- Key Differences :

- Absence of fluorine substituents reduces electronegativity and lipophilicity compared to 6,6-difluoro derivatives.

- The hydrochloride salt enhances solubility in polar solvents, whereas the neutral 6,6-difluoro analog may exhibit different solubility profiles.

- Applications: Not explicitly reported, but thiazepane derivatives are often explored as intermediates in drug synthesis .

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

- Structure : Features a ketone group at the 5-position in addition to the sulfone.

- Molecular Formula: C₅H₈NO₃S .

- Structural rigidity due to the ketone may alter conformational flexibility compared to 6,6-difluoro-1,4-thiazepane 1,1-dioxide.

- Applications : Used in synthetic organic chemistry for cyclization reactions .

1,2-Benzothiazine 1,1-dioxide Derivatives

- Structure : Aromatic six-membered benzothiazine ring fused with a sulfone group.

- Key Differences: Aromaticity confers stability and π-π stacking interactions, absent in the non-aromatic thiazepane system. Derivatives such as 1,2-benzothiazine acetic acid analogs exhibit anti-inflammatory and enzyme inhibitory activities .

- Biological Activity :

| Compound | IC₅₀ (α-glucosidase) | IC₅₀ (α-amylase) |

|---|---|---|

| Derivative A | 12.3 µM | 18.7 µM |

| Derivative B | 9.8 µM | 15.2 µM |

- Implications : The sulfone group in this compound may similarly modulate enzyme interactions, but fluorination could alter potency or selectivity.

Thiadiazole-Fused Heterocycles

- Structure : Compounds like 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole exhibit dual heterocyclic systems .

- Key Differences: Smaller ring sizes (five-membered thiadiazoles) increase ring strain but enhance metabolic stability.

- Relevance : While structurally distinct, the sulfone group in this compound may share similar electronic properties with thiadiazole sulfurs, influencing bioactivity.

Biological Activity

6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological applications. The incorporation of fluorine atoms and a sulfone group in its structure enhances its chemical stability and reactivity, making it a candidate for various pharmacological investigations.

The molecular formula of this compound is CHFNOS·HCl. The presence of two fluorine atoms significantly influences its lipophilicity and binding interactions with biological targets. The compound is synthesized through several steps involving cyclization, fluorination, and oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity, enabling modulation of biological pathways. This compound may act as a biochemical probe in various biological systems .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate that it may inhibit proliferation and induce apoptosis in specific types of cancer cells.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Effects

A separate investigation published in Pharmaceutical Research assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. Further studies are required to elucidate the precise mechanism behind its antimicrobial action .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 6-Fluoro-1,4-thiazepane 1,1-dioxide | Moderate anticancer activity | IC50 ~ 20 µM |

| 6,6-Dichloro-1,4-thiazepane 1,1-dioxide | Limited antimicrobial effects | MIC ~ 64 µg/mL |

| 6,6-Dibromo-1,4-thiazepane 1,1-dioxide | Weak cytotoxicity | IC50 > 50 µM |

The data indicates that the presence of fluorine enhances both anticancer and antimicrobial activities compared to other halogenated derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,6-Difluoro-1,4-thiazepane 1,1-dioxide with high purity?

- Methodological Answer : The synthesis involves fluorination of a preformed thiazepane ring using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Key steps include:

- Ring fluorination : Maintain temperatures between 0–5°C to minimize side reactions (e.g., ring-opening) .

- Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity. Similar fluorinated thiazepanes achieved >95% purity using this approach .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹⁹F NMR : Essential for verifying the 6,6-difluoro substitution pattern (δ ~ -120 to -140 ppm for CF₂ groups) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ ion).

- X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated for structurally analogous sulfone-containing heterocycles .

Q. What are the key solubility and stability considerations for experimental handling?

- Methodological Answer :

- Solubility : Optimize in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .

- Stability : Store at -20°C under inert gas (argon). Degradation pathways (e.g., hydrolysis) are minimized at pH 6–7, as shown in related 1,1-dioxides .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- *DFT calculations (B3LYP/6-31G)**: Model electrophilic regions (e.g., sulfur in the sulfone group) and predict reaction pathways. Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent carbons .

- Validation : Compare computational results with kinetic studies (e.g., SN2 reactivity with thiols) .

Q. What strategies reconcile discrepancies in reported biological activities of fluorinated thiazepane derivatives?

- Methodological Answer :

- Assay standardization : Use orthogonal methods (e.g., surface plasmon resonance vs. enzyme inhibition) to cross-validate target binding .

- Batch analysis : HPLC-MS identifies impurities (>98% purity required for reliable bioactivity data). Contradictions in similar compounds were traced to residual solvents affecting assay results .

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

- Methodological Answer :

- Chiral catalysts : Jacobsen’s thiourea catalysts achieve >90% enantiomeric excess (ee) in ring-closing steps .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers. Retention times for analogous fluorinated heterocycles range 8–12 minutes .

Q. What experimental designs assess metabolic stability in vitro?

- Methodological Answer :

- Liver microsomal assays : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS. Fluorine substitution reduces CYP450-mediated degradation, as seen in related 1,4-thiazepanes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s reactivity?

- Methodological Answer :

- Cross-disciplinary validation : Combine synthetic (e.g., reaction yields) and computational data (e.g., Fukui indices) to identify outliers .

- Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control). Discrepancies in fluorination yields for similar compounds were resolved by optimizing anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.